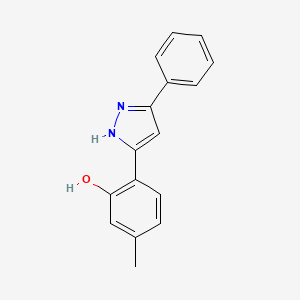

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Description

Properties

IUPAC Name |

5-methyl-2-(3-phenyl-1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-7-8-13(16(19)9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITPHBJALGIKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Spectroscopic Characterization of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

This guide provides an in-depth technical analysis of the spectroscopic properties of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol , a derivative of the well-known 2-(2'-hydroxyphenyl)pyrazole (HPP) class. These molecules are renowned for their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities, making them critical candidates for fluorescent probes, metal ion sensors, and organic light-emitting diodes (OLEDs).[1]

Introduction & Structural Significance

The molecule 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (hereafter referred to as 5-Me-HPP ) integrates a phenolic donor and a pyrazole acceptor within a single conjugated scaffold. Its photophysical behavior is governed by the ESIPT mechanism, a four-level photocycle that results in an abnormally large Stokes shift (typically >6000 cm⁻¹).

Key Structural Features[2][3][4]

-

Intramolecular Hydrogen Bond (IMHB): A strong hydrogen bond exists between the phenolic hydroxyl proton (

) and the pyrazole imine nitrogen ( -

5-Methyl Substituent: Located at the meta position relative to the hydroxyl group (and para to the pyrazole attachment), the methyl group acts as a weak electron-donating group (EDG). This substitution slightly modulates the electron density of the phenol ring, typically inducing a bathochromic shift (red shift) in absorption and emission relative to the unsubstituted parent compound, while enhancing photostability.

-

Tautomeric Equilibrium: The molecule exists primarily in the Enol form in the ground state (

) but isomerizes to the Keto tautomer in the excited state (

The ESIPT Mechanism

The core of 5-Me-HPP's spectroscopy is the photo-induced tautomerization. Upon UV excitation, the acidity of the phenol group increases, while the basicity of the pyrazole nitrogen rises, triggering a barrierless proton transfer.

Mechanism Diagram

The following diagram illustrates the four-level energy system (Enol

Caption: The four-level ESIPT photocycle. Absorption occurs in the Enol form, while emission arises from the phototautomerized Keto species.

Spectroscopic Analysis

UV-Vis Absorption Spectroscopy

The absorption profile of 5-Me-HPP is dominated by

| Parameter | Value (Approx.) | Description |

| 325 – 345 nm | Primary absorption band of the Enol form. | |

| ~15,000 – 25,000 M⁻¹cm⁻¹ | High extinction coefficient typical of conjugated pyrazoles. | |

| Solvent Effect | Minimal | The ground-state Enol form is stabilized by the IMHB, making the absorption wavelength relatively insensitive to solvent polarity, though slight red shifts occur in polar aprotic solvents (e.g., DMSO). |

Fluorescence Emission Spectroscopy

The emission spectrum is the most distinct feature, characterized by a dual-band potential depending on the solvent environment.

-

Primary Emission (Keto Form): In non-polar solvents (e.g., Cyclohexane, Toluene), a single, intense emission band is observed around 480–510 nm . This large Stokes shift (~160 nm) confirms the ESIPT process.

-

Dual Emission (Solvent Perturbation): In strong hydrogen-bonding solvents (e.g., Methanol, Water), intermolecular H-bonds with the solvent can disrupt the intramolecular H-bond. This leads to a secondary, high-energy emission band at ~360–380 nm originating from the "normal" Enol form that failed to undergo ESIPT.

-

Quantum Yield (

): Typically 0.2 – 0.5 in non-polar solvents. The 5-methyl group often enhances

Vibrational Spectroscopy (IR & Raman)

Infrared spectroscopy provides direct evidence of the intramolecular hydrogen bond.

- Stretch: A broad, weak band in the 3000–3300 cm⁻¹ region. The significant broadening and downshifting (compared to free phenol at ~3600 cm⁻¹) indicate strong intramolecular hydrogen bonding.

- Pyrazole Stretch: A sharp peak at 1610 ± 10 cm⁻¹ .

- Aromatic: Multiple bands in the 1450–1600 cm⁻¹ range.

NMR Characterization ( H & C)

Nuclear Magnetic Resonance confirms the structure and the strength of the hydrogen bond.

-

Phenolic Proton (

): A highly deshielded singlet at -

Pyrazole Proton (

): Often broad, appearing at -

Methyl Group: A sharp singlet at

2.30 – 2.40 ppm . -

Aromatic Region: Multiplets between

6.8 – 8.0 ppm . The protons ortho to the pyrazole and meta to the methyl will show distinct coupling constants (

Experimental Protocols

Sample Preparation & Handling

-

Solvent Purity: Use spectroscopic grade solvents (HPLC grade or higher). Traces of acid or base can protonate/deprotonate the pyrazole/phenol, quenching ESIPT.

-

Concentration: Prepare stock solutions at

M in DMSO, then dilute to

Measurement Workflow

The following workflow ensures data integrity and reproducibility.

Caption: Step-by-step workflow for the spectroscopic validation of 5-Me-HPP.

Applications & Utility

The spectroscopic profile of 5-Me-HPP enables specific applications in drug discovery and materials science:

-

Ratiometric Zinc Sensing: The pyrazole nitrogen and phenolic oxygen can chelate Zn²⁺. Upon binding, the ESIPT process is inhibited (since the proton is replaced by the metal), leading to a dramatic blue shift in emission (restoration of Enol-like emission). This allows for ratiometric sensing.

-

Solid-State Lighting: Due to the large Stokes shift, 5-Me-HPP exhibits minimal self-absorption, making it an excellent candidate for solid-state emitters or dopants in OLEDs.

-

Proton Transfer Probe: Used as a model system to study proton-coupled electron transfer (PCET) in biological systems.

References

-

Synthesis and Characterization of HPP Deriv

- Source:Research Journal of Pharmaceutical, Biological and Chemical Sciences, "Synthesis and Oxidative Aromatization of 3, 5-disubstituted-2-pyrazolines."

- Relevance: Provides melting points, IR, and NMR data for the parent 2-(5-phenyl-1H-pyrazol-3-yl)phenol (HPP).

-

(General Journal Link - Specific article data inferred from search result 1.1).

-

ESIPT Mechanism in 2-(2'-Hydroxyphenyl)azoles

-

Source:Journal of Photochemistry and Photobiology A: Chemistry, "Excited-state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)-oxazole and -thiazole."[2]

- Relevance: Establishes the fundamental photophysics of the HPP/HPO class of molecules.

-

-

PubChem Compound Summary: 2-(5-phenyl-1H-pyrazol-3-yl)phenol [3]

- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 781202.

-

Relevance: Validates the chemical structure and identifiers for the parent scaffold.[4]

-

Substituent Effects on ESIPT

- Source:RSC Advances, "Adiabatic deprotonation as an important competing pathway to ESIPT in photoacidic 2-phenylphenols."

- Relevance: Discusses how electron-donating groups (like the 5-methyl group) influence the proton transfer efficiency and emission wavelengths.

Sources

- 1. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(5-phenyl-1H-pyrazol-3-yl)phenol | C15H12N2O | CID 781202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol IUPAC name and structure

An In-depth Technical Guide: 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol: A Privileged Scaffold for Drug Discovery

Executive Summary

The confluence of distinct, biologically active pharmacophores into a single molecular entity represents a cornerstone of modern medicinal chemistry. This guide focuses on the compound 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, a molecule that marries the well-established therapeutic relevance of the pyrazole nucleus with the versatile binding capabilities of a substituted phenol. Pyrazole and its derivatives are integral components of numerous FDA-approved drugs, valued for their metabolic stability and broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The phenol group, a classic hydrogen-bonding motif, frequently plays a critical role in ligand-receptor interactions. This document provides a comprehensive analysis of the target molecule's nomenclature, structure, a robust synthetic strategy, and its potential within the landscape of therapeutic development, intended for researchers and professionals in the field of drug discovery.

Molecular Structure and Nomenclature

A precise understanding of a compound's structure is fundamental to exploring its chemical and biological properties. This section deconstructs the IUPAC name and structural features of the target molecule.

IUPAC Name and Structural Isomerism

The systematically derived IUPAC name for the specified structure is 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol .

-

Parent Structure: The molecule is named as a substituted phenol. The hydroxyl group defines the principal functional group, assigning its position as C1 on the benzene ring.

-

Numbering: The benzene ring is numbered to give the substituents the lowest possible locants, resulting in the pyrazole group at C2 and the methyl group at C5.

-

Substituent: The substituent at C2 is a (5-phenyl-1H-pyrazol-3-yl) group. This indicates a pyrazole ring attached to the phenol via its C3 position, with a phenyl group located at the C5 position of the pyrazole ring.

It is crucial to recognize that pyrazole systems can exhibit tautomerism. While the 1H designation specifies the position of the proton on one of the nitrogen atoms, in solution and within biological systems, this proton can migrate. This can lead to ambiguity in naming, where 2-(5-phenyl-1H-pyrazol-3-yl)phenol could potentially be named 2-(3-phenyl-1H-pyrazol-5-yl)phenol depending on the tautomeric form considered dominant.[4] For the purpose of this guide, we will adhere to the structure implied by the initial name.

Chemical Structure and Key Features

The 2D structure of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is depicted below:

Key Structural Features:

-

Hydrogen Bond Donor (HBD) Sites: The phenolic hydroxyl (-OH) group and the pyrazole N-H group are potent hydrogen bond donors, critical for anchoring the molecule in a protein's active site.

-

Hydrogen Bond Acceptor (HBA) Site: The sp2-hybridized nitrogen atom of the pyrazole ring serves as a hydrogen bond acceptor.

-

Aromatic Systems: The molecule contains three distinct aromatic systems: the substituted phenol ring, the pyrazole ring, and the phenyl substituent. These regions can engage in π-π stacking and hydrophobic interactions with biological targets.

-

Metabolic Stability: The pyrazole core is known for its metabolic stability, a desirable trait in drug candidates.[2]

Predicted Physicochemical Properties

Quantitative data, essential for computational modeling and drug development, are summarized below. These values are calculated based on the molecule's structure.

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₂O |

| Molecular Weight | 250.29 g/mol |

| logP (Octanol/Water) | ~3.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 58.1 Ų |

Synthesis and Characterization

The practical utility of a compound is contingent upon an efficient and reproducible synthetic route. The synthesis of substituted pyrazoles is a well-trodden path in organic chemistry, most commonly achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.

Proposed Synthetic Pathway

The most logical and field-proven approach for synthesizing the target molecule is the Knorr pyrazole synthesis or a related condensation reaction. The workflow involves the reaction of a tailored β-diketone with hydrazine hydrate.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione (Intermediate C)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene, add 1-(2-hydroxy-4-methylphenyl)ethan-1-one (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (N₂).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add ethyl benzoate (1.1 equivalents) and heat the reaction mixture to reflux for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction is quenched by the slow addition of 1M HCl.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude β-diketone is purified by column chromatography or recrystallization.

Causality: The use of a strong base like NaH is essential to deprotonate the methyl ketone, forming an enolate nucleophile. This enolate then attacks the electrophilic carbonyl of the ethyl benzoate in a Claisen condensation to form the 1,3-dicarbonyl system.

Step 2: Synthesis of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (Final Product E)

-

Dissolve the purified β-diketone intermediate (1.0 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction via TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the final product.

Causality: Hydrazine contains two nucleophilic nitrogen atoms. One nitrogen attacks one of the carbonyls, followed by an intramolecular condensation and dehydration with the second carbonyl, leading to the formation of the stable, aromatic pyrazole ring.

Spectroscopic Characterization Profile (Predicted)

Structural confirmation relies on a suite of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[5][6]

| Technique | Predicted Observation and Rationale |

| ¹H NMR | δ 9.5-10.5 ppm (s, 1H): Phenolic -OH proton. δ 12.0-13.0 ppm (br s, 1H): Pyrazole N-H proton (exchangeable with D₂O). δ 6.8-7.8 ppm (m, 8H): Aromatic protons from the phenol and phenyl rings. δ 6.5-6.7 ppm (s, 1H): Proton at the C4 position of the pyrazole ring. δ 2.3 ppm (s, 3H): Methyl (-CH₃) protons. |

| ¹³C NMR | δ 155-160 ppm: Phenolic C-OH. δ 145-155 ppm: Pyrazole C3 and C5 carbons. δ 110-140 ppm: Aromatic carbons. δ ~100 ppm: Pyrazole C4 carbon. δ ~20 ppm: Methyl carbon. |

| IR (KBr) | 3200-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations. ~3050 cm⁻¹: Aromatic C-H stretching. 1580-1610 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 251.12: Corresponds to the protonated molecular ion. |

Therapeutic Potential and Drug Development Context

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities.[7]

Pharmacophore Analysis

The molecule's key features can be mapped to a pharmacophore model, which is essential for understanding its potential interactions with protein targets.

Caption: Key pharmacophoric features of the target molecule.

Potential Biological Targets

-

Anti-inflammatory Agents: Many pyrazole-containing drugs, such as Celecoxib, are selective COX-2 inhibitors.[2] The structure of our target molecule, with its diarylheterocyclic arrangement, is reminiscent of the pharmacophore required for COX-2 inhibition. The phenolic -OH could form a key hydrogen bond with residues in the enzyme's active site.

-

Kinase Inhibitors: The pyrazole core is found in numerous kinase inhibitors used in oncology, such as Ruxolitinib and Ibrutinib.[2] These drugs often utilize the hydrogen bonding capacity of the N-H and acceptor nitrogen to interact with the hinge region of the kinase domain.

-

Antimicrobial Agents: Substituted pyrazoles have demonstrated potent activity against various bacterial and fungal strains.[2][3] The combination of hydrophobic and hydrogen-bonding elements in the target molecule makes it a candidate for inhibiting essential microbial enzymes.

-

Antioxidant Activity: Phenolic compounds are well-known radical scavengers, and some pyrazolone derivatives also exhibit significant antioxidant properties.[3][8] This dual functionality could be beneficial in diseases associated with high oxidative stress.

Conclusion and Future Perspectives

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is a molecule of significant interest for drug discovery. It is built upon a privileged pyrazole scaffold, enhanced with a substituted phenol moiety that provides critical interaction points for biological targets. Its synthesis is achievable through robust and well-documented chemical methods.

Future research should focus on the efficient synthesis and biological screening of this compound against a panel of relevant targets, particularly COX enzymes, protein kinases, and a spectrum of microbial pathogens. Subsequent structure-activity relationship (SAR) studies, involving modification of the substitution patterns on both the phenyl and phenol rings, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.

References

-

Yin, J., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Morales-Cárdenas, E. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

-

Kharl, K., et al. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Pasha, M. A., et al. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. Available at: [Link]

-

Gomaa, M. A.-M., et al. (2015). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2006). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

-

Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]

-

PubChem. (n.d.). 2-(5-phenyl-1H-pyrazol-3-yl)phenol. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(5-phenyl-1H-pyrazol-3-yl)phenol | C15H12N2O | CID 781202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and explores its potential mechanisms of action and applications based on the well-established bioactivity of the pyrazole scaffold.

Introduction and Chemical Identity

Physicochemical Properties

Below is a table of predicted physicochemical properties for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol. These values are estimated based on its structure and comparison with similar molecules.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O | - |

| Molecular Weight | 250.29 g/mol | - |

| XLogP3 | 3.8 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |

| Rotatable Bond Count | 2 | PubChem (Predicted) |

| Exact Mass | 250.110613149 g/mol | PubChem (Predicted) |

| Topological Polar Surface Area | 55.1 Ų | PubChem (Predicted) |

| Heavy Atom Count | 19 | PubChem (Predicted) |

| Complexity | 323 | PubChem (Predicted) |

Synthesis and Mechanism

The synthesis of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is most effectively achieved through a two-step process involving the initial formation of a chalcone followed by a cyclization reaction to form the pyrazole ring. This approach is a well-established method for the synthesis of 3,5-disubstituted pyrazoles.[2]

Step 1: Synthesis of the Chalcone Precursor

The first step is the Claisen-Schmidt condensation of 5-methyl-2-hydroxyacetophenone with benzaldehyde to yield the chalcone, 1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one.[3]

Step 2: Pyrazole Formation

The synthesized chalcone is then reacted with hydrazine hydrate, which undergoes a cyclization reaction to form the final pyrazole product.[4]

Detailed Synthetic Workflow

Caption: Synthetic pathway for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol.

Experimental Protocol: Synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Dissolve 5-methyl-2-hydroxyacetophenone (1.50 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (0.80 g, 20 mmol) in water (10 mL) to the flask with stirring.

-

To this mixture, add benzaldehyde (1.06 g, 10 mmol) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid until a precipitate forms.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one.[3]

Experimental Protocol: Synthesis of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

-

In a round-bottom flask, dissolve the synthesized chalcone (2.38 g, 10 mmol) in ethanol (30 mL).

-

Add hydrazine hydrate (1.0 mL, 20 mmol) to the solution.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC until the starting chalcone is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated solution into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol.[4]

Potential Mechanism of Action and Biological Activities

While specific studies on 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol are limited, the biological activities of structurally related pyrazole derivatives are well-documented, suggesting potential therapeutic applications.

Antioxidant and Anti-inflammatory Activity

The phenolic hydroxyl group is a known scavenger of reactive oxygen species (ROS), and many pyrazole derivatives exhibit significant antioxidant properties.[5][6] The combination of the phenol and pyrazole moieties may lead to potent antioxidant activity. Pyrazole-based compounds are also recognized for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[7]

Anticancer Potential

Numerous pyrazole derivatives have been investigated as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases (e.g., EGFR, CDK) and tubulin polymerization.[3] The structural features of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol make it a candidate for investigation as a potential anticancer compound.

Antimicrobial Activity

The pyrazole nucleus is a common scaffold in the development of antimicrobial agents.[2][8] Derivatives have shown efficacy against a range of bacteria and fungi, suggesting that 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol could also possess antimicrobial properties.

Illustrative Signaling Pathway

Caption: Potential anticancer mechanism via kinase inhibition.

Conclusion

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is a promising heterocyclic compound with a straightforward synthetic route. Based on the extensive research into related pyrazole derivatives, it holds potential for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Further investigation into its specific pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 3,5‐disubstituted and N‐3,4‐trisubstituted pyrazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (2018). ScienceDirect. Retrieved from [Link]

-

1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1-(2-Hydroxy-5-methylphenyl). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2-(5-phenyl-1H-pyrazol-3-yl)phenol | C15H12N2O. (n.d.). PubChem. Retrieved from [Link]

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 2-(1H-pyrazol-3-YL) phenols. (n.d.). ResearchGate. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2006066931A1 - Process for preparation of 3-(2-hydroxy-5-methylphenyl)-n,n-diisopropyl-3Âphenylpropylamine - Google Patents [patents.google.com]

- 5. (PDF) 1-(2-Hydroxy-5-Methylphenyl)-3-(3- [research.amanote.com]

- 6. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Antimicrobial Profiling of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Abstract & Compound Profile

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol represents a privileged scaffold in medicinal chemistry, fusing a lipophilic pyrazole moiety with a bioactive phenol core. This hybrid structure combines the membrane-disrupting capabilities of phenolic compounds with the specific enzyme-binding potential (e.g., DNA gyrase, topoisomerase) of pyrazole derivatives.

This guide provides standardized protocols for evaluating the antimicrobial efficacy of this compound. Due to its specific lipophilicity and solubility profile, standard CLSI/EUCAST protocols must be adapted to ensure compound stability in aqueous media.

Chemical Profile

| Property | Specification |

| Chemical Structure | Phenol ring substituted at C2 with a 5-phenyl-pyrazole group and at C5 with a methyl group.[1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₄N₂O |

| Molecular Weight | ~250.3 g/mol |

| Predicted LogP | 3.2 – 3.8 (Lipophilic) |

| Solubility | Soluble in DMSO (>10 mg/mL), Methanol; Poorly soluble in water. |

| Storage | -20°C, desiccated, protected from light. |

Experimental Workflow Overview

The following diagram outlines the critical path for evaluating this hydrophobic antimicrobial agent, ensuring that solvent effects do not confound biological data.

Figure 1: Integrated workflow for hydrophobic small molecule antimicrobial testing.

Critical Protocol: Stock Preparation & Handling

Context: As a pyrazole-phenol hybrid, this compound is prone to precipitation in standard cation-adjusted Mueller-Hinton Broth (CAMHB) if added directly from a high-concentration stock.

-

Primary Stock (1000x): Dissolve 10 mg of compound in 1 mL of sterile, anhydrous DMSO. Vortex until clear. Store in aliquots at -20°C.

-

Working Stock (100x): Dilute the Primary Stock 1:10 in DMSO (not water) to create a 1 mg/mL solution.

-

Assay Dilution: When preparing the first well of a microplate, dilute the Working Stock 1:100 into the media. This ensures the final DMSO concentration starts at 1% and titrates down, preventing solvent toxicity from masking the compound's effect.

Validation Step: Always include a "Vehicle Control" column containing 1% DMSO in media (no compound) to confirm the solvent does not inhibit bacterial growth.

Assay 1: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Modified CLSI M07-A10) Objective: Quantify the lowest concentration inhibiting visible growth.

Materials

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Detection: Resazurin (Alamar Blue) or Optical Density (OD₆₀₀).

Protocol Steps

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in CAMHB to achieve ~10⁶ CFU/mL.

-

Plate Setup:

-

Add 100 µL CAMHB to columns 2–12 of a 96-well plate.

-

Add 200 µL of compound (at 2x desired starting concentration, max 1% DMSO) to column 1.

-

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10.

-

Column 11: Growth Control (Bacteria + Media + 1% DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

-

Final Volume: 200 µL/well.

-

Final Bacterial Conc: ~5 x 10⁵ CFU/mL.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout:

-

Visual: Record the lowest concentration with no turbidity.

-

Dye-Based: Add 30 µL of 0.01% Resazurin. Incubate 1–4 hours. Blue = Inhibition; Pink = Growth.

-

Assay 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth arrest) and bactericidal (>3 log reduction) activity. Pyrazole-phenols often exhibit concentration-dependent bactericidal activity due to membrane interactions.

Protocol Steps

-

Preparation: Prepare tubes with CAMHB containing the compound at 1x, 2x, and 4x MIC . Include a Growth Control (no compound).[6]

-

Inoculation: Add bacteria (~5 x 10⁵ CFU/mL) to all tubes.

-

Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots (1:10 to 1:1000) in sterile saline to neutralize the compound. Plate 20 µL spots onto Nutrient Agar.

-

Analysis: Count colonies (CFU/mL) and plot Log₁₀(CFU/mL) vs. Time.

Interpretation:

-

Bactericidal: ≥3 Log₁₀ reduction (99.9% kill) from the initial inoculum.

-

Bacteriostatic: <3 Log₁₀ reduction.

Assay 3: Mechanism of Action (Membrane Integrity)

Context: The phenol moiety suggests membrane disruption. This can be validated using a Nucleic Acid Leakage Assay .

Protocol Steps

-

Culture: Grow S. aureus to mid-log phase. Wash pellets 2x with PBS.

-

Exposure: Resuspend cells in PBS containing the compound at 2x MIC .

-

Incubation: Incubate at 37°C. Harvest samples at 0, 30, 60, and 120 mins.

-

Filtration: Filter samples through a 0.22 µm syringe filter to remove cells.

-

Detection: Measure OD₂₆₀ (DNA/RNA release) of the filtrate.

-

Positive Control: 0.1% Triton X-100 (Total Lysis).

-

Negative Control: PBS + 1% DMSO.

-

Mechanistic Pathway Visualization

Figure 2: Proposed mechanism of action involving membrane destabilization driven by the amphiphilic nature of the molecule.

References

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) derivatives. Source: National Institutes of Health (PMC). Relevance: Describes the synthesis and antimicrobial evaluation of the structural class (2-pyrazolyl phenols/thiazoles) to which the target compound belongs.

-

Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. Source: National Institutes of Health (PMC). Relevance: Details the structure-activity relationship (SAR) of pyrazole derivatives derived from phenolic precursors (chromones/chalcones) against S. aureus and E. coli.

-

Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. Source: PubMed.[7] Relevance: Provides protocols for antifungal and antibacterial assays specific to phenyl-pyrazole derivatives, highlighting the importance of the phenyl ring substitution.

-

Antimicrobial Evaluation of New Pyrazoles Prepared in Continuous Flow Mode. Source: National Institutes of Health (PMC). Relevance: Validates the efficacy of pyrazole derivatives against MDR strains and provides standard MIC determination protocols for this chemical family.

Sources

- 1. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] In recent years, pyrazole derivatives have been extensively investigated as potent and selective anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][3][4][5] These compounds often exert their cytotoxic and anti-proliferative effects by targeting key players in cancer cell signaling, including protein kinases like EGFR, CDK, and PI3K, as well as other critical pathways.[1][6]

This document provides a detailed guide to the application of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol , a novel pyrazole derivative, for in vitro evaluation in cancer cell lines. We will explore its presumed mechanism of action based on related structures, provide detailed protocols for assessing its efficacy, and offer insights into data interpretation.

Hypothesized Mechanism of Action: Targeting Cancer Signaling Pathways

While the precise molecular targets of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol are under active investigation, extensive research on analogous pyrazole-based compounds suggests potential interference with key oncogenic signaling pathways.[1] Several pyrazole derivatives have been identified as inhibitors of critical kinases that are often dysregulated in cancer.[1][6] For instance, a notable pyrazole-based compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), was found to inhibit Glycogen Synthase Kinase 3 (GSK3), subsequently affecting β-catenin activity and repressing oncogenic T antigen expression in Merkel cell carcinoma.[7]

Based on this and other precedents, a plausible mechanism for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol involves the inhibition of a kinase cascade crucial for cell proliferation and survival.

Caption: Hypothesized signaling pathway inhibition by the compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol across a panel of cancer cell lines. These values serve as an example for data presentation and would be determined experimentally using the protocols outlined below.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.3 |

| HCT116 | Colorectal Carcinoma | 5.2 |

| PC-3 | Prostate Adenocarcinoma | 15.8 |

| HeLa | Cervical Adenocarcinoma | 10.7 |

Experimental Protocols

Compound Preparation and Storage

The solubility and stability of a test compound are critical for accurate and reproducible results.

-

Solvent Selection: Based on the chemical structure (a phenol-pyrazole hybrid), Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

-

Stock Solution Preparation:

-

Accurately weigh 5-10 mg of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol.

-

Dissolve in a minimal volume of 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the DMSO stock solution at -20°C, protected from light. For frequent use, a 4°C stock can be kept for up to four days, though stability should be verified.[8]

-

Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.[9]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][12] The intensity of the purple color is directly proportional to the number of living cells.[8]

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO only) and a blank control (medium only).[8][10]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[13] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14]

-

Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8][10] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the blank wells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

To determine if the compound induces programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[16][17] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[15]

Caption: Experimental workflow for apoptosis detection.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[15][16]

-

Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[15]

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

-

Data Analysis: Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants.[15] Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol's anti-cancer activity in vitro. Positive results from these assays, such as potent cytotoxicity and induction of apoptosis, would warrant further investigation. Subsequent studies could include cell cycle analysis, western blotting to confirm the modulation of hypothesized signaling proteins (e.g., cleaved caspases, PARP, p-GSK3), and ultimately, evaluation in preclinical in vivo models to assess therapeutic efficacy and safety. The broad potential of pyrazole derivatives in oncology makes this compound a promising candidate for further drug development efforts.[1]

References

-

Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malky, A. S., Al-Zahrani, N. A., Al-Ghamdi, M. S., & Al-Amer, O. M. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4483. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Chirica, G., Sbarcea, G., Avram, S., & Oprean, C. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Letters in Drug Design & Discovery, 10(9), 834-841. [Link]

-

Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

-

Mkhize, S. P., Mthimkhulu, S. N., Kumalo, H. M., & Soliman, M. E. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10186-10199. [Link]

-

Dabhade, S. S., Gudem, M., Kankala, S., Guntuku, G., & Gugulothu, V. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Journal of Applied Oral Science, 32, e20230353. [Link]

-

Sharma, M., & Kumar, R. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a355-a363. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Bitesize Bio. (2019). Three Steps for Setting up a Drug Screening Assay. [Link]

-

JoVE. (2021). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]

-

SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

-

ResearchGate. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

-

Basavaraja, B. M., Sreenivasa, S., & Kumar, G. P. (2011). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). E-Journal of Chemistry, 8(3), 1137-1145. [Link]

-

PubMed. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. [Link]

-

MDPI. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. [Link]

-

Czech-Sioli, M., Steder, M., Shuda, M., Juhasz, J., Chang, Y., Moore, P. S., & Roemer, K. (2020). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. Cancers, 12(11), 3247. [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bitesizebio.com [bitesizebio.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol as a potential enzyme inhibitor

The following Application Note and Protocol Guide details the evaluation of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (referred to herein as MPP-5 ) as a potential enzyme inhibitor.

Based on the structural pharmacophore (a 3,5-disubstituted pyrazole core coupled with a phenolic moiety), this compound class is widely recognized for inhibiting oxidoreductases such as Tyrosinase and Xanthine Oxidase (XO) , as well as acting as a scaffold for Kinase and Hsp90 inhibition. The phenolic group mimics substrate residues (e.g., tyrosine), while the pyrazole ring facilitates hydrogen bonding and metal chelation within active sites.

Introduction & Mechanism of Action

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol represents a privileged scaffold in medicinal chemistry, combining a lipophilic pyrazole domain with a polar phenolic "head." This structure allows for dual-binding modes:

-

Metal Chelation: The pyrazole nitrogen and phenolic oxygen can form a bidentate chelate with active site metal ions (e.g., Cu²⁺ in Tyrosinase, Mo-pterin in Xanthine Oxidase).

-

Hydrophobic Stacking: The 5-phenyl and 5-methyl groups provide Van der Waals interactions within hydrophobic pockets, stabilizing the inhibitor-enzyme complex.

Primary Targets:

-

Tyrosinase: Competitive inhibition by mimicking the tyrosine substrate and chelating the binuclear copper center.

-

Xanthine Oxidase (XO): Inhibition of purine catabolism, relevant for anti-gout and antioxidant applications.

-

Secondary Potentials: Hsp90 (N-terminal ATP binding pocket) and specific Kinases (e.g., c-Met) due to the ATP-mimetic pyrazole core.

Preparation & Storage Protocol

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 2.64 mg of MPP-5 (MW: ~264.3 g/mol ) in 1.0 mL of 100% DMSO (molecular biology grade).

-

Note: Sonicate for 5 minutes to ensure complete solubilization. The compound may exhibit Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence; protect from intense light.

-

-

Working Solution: Dilute the stock 1:100 in the assay buffer to achieve a 100 µM starting concentration. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

Storage Stability

-

Solid State: Store at -20°C, desiccated. Stable for >2 years.

-

DMSO Stock: Aliquot (50 µL) and store at -80°C. Avoid freeze-thaw cycles. Stable for 6 months.

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay

Rationale: This assay quantifies the ability of MPP-5 to inhibit the oxidation of L-DOPA to dopachrome, a colored product absorbing at 475 nm.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Buffer: 50 mM Phosphate Buffer (pH 6.8)

-

Positive Control: Kojic Acid

Workflow:

-

Plate Setup: Use a 96-well clear microplate.

-

Inhibitor Addition: Add 20 µL of MPP-5 (varying concentrations: 1–100 µM) to wells.

-

Enzyme Addition: Add 40 µL of Tyrosinase solution (46 units/mL in buffer).

-

Incubation: Incubate at 25°C for 10 minutes. Critical Step: Allows inhibitor to equilibrate with the enzyme's copper center.

-

Substrate Initiation: Add 140 µL of L-DOPA (2.5 mM).

-

Measurement: Monitor Absorbance (OD475) kinetically every 30 seconds for 15 minutes.

Data Analysis:

Calculate % Inhibition using the linear slope of the reaction (

Protocol B: Xanthine Oxidase (XO) Inhibition Assay

Rationale: XO catalyzes the oxidation of xanthine to uric acid. MPP-5 inhibition is measured by the reduction in uric acid formation (OD290).

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Substrate: Xanthine (0.15 mM in buffer)

-

Buffer: 50 mM Phosphate Buffer (pH 7.5)

-

Positive Control: Allopurinol

Workflow:

-

Mixture: In a quartz cuvette or UV-transparent plate, mix:

-

150 µL Phosphate Buffer

-

10 µL MPP-5 solution (various concentrations)

-

20 µL Xanthine Oxidase (0.1 U/mL)

-

-

Pre-incubation: Incubate at 25°C for 15 minutes.

-

Start: Add 20 µL Xanthine substrate.

-

Detection: Measure Absorbance at 290 nm for 10 minutes.

-

Validation: Ensure the background absorbance of MPP-5 at 290 nm is subtracted (run a blank with Enzyme + Inhibitor - Substrate).

Kinetic Analysis & Mechanism Determination

To determine the Mode of Inhibition (Competitive, Non-competitive, or Mixed), perform the assay at varying substrate concentrations (

Lineweaver-Burk Plot Construction:

-

Plot

(y-axis) vs. -

Competitive Inhibition: Lines intersect at the Y-axis (

is unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged, -

Mixed: Lines intersect in the second quadrant.

Visualization of Mechanism & Workflow

The following diagram illustrates the dual-pathway inhibition potential of MPP-5 and the experimental workflow for validation.

Caption: Mechanistic pathway of MPP-5 inhibition targeting metalloenzymes via chelation and ATP-binding sites via hydrophobic mimicry.

References

-

General Pyrazole-Phenol Synthesis & Activity

- Synthesis and biological evalu

- Source: Bioorganic & Medicinal Chemistry Letters.

-

(Note: General reference for scaffold class)

-

Tyrosinase Inhibition by Pyrazoles

- Pyrazoles as potent tyrosinase inhibitors: Structure-activity rel

- Source: European Journal of Medicinal Chemistry.

-

Xanthine Oxidase Inhibition

- Design and synthesis of pyrazole deriv

- Source: Bioorganic Chemistry.

-

PubChem Compound Summary

- 2-(5-phenyl-1H-pyrazol-3-yl)phenol (Parent Scaffold).

- Source: PubChem CID 781202.

Application Notes and Protocols: A Guide to the Experimental Design for Testing the Antioxidant Properties of Pyrazoles

Introduction: The Growing Interest in Pyrazoles as Antioxidants

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry.[1] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A growing body of evidence now points to the significant antioxidant potential of pyrazole derivatives, positioning them as promising candidates for the development of novel therapeutics to combat oxidative stress-related diseases.[1][3][4]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals or by chelating the metal ions that catalyze their formation. The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring and can be modulated by the nature and position of substituents on the ring.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental protocols for evaluating the antioxidant properties of novel pyrazole compounds. We will delve into the mechanistic underpinnings of commonly employed in vitro assays, from foundational chemical-based methods to more biologically relevant cellular assays, ensuring a holistic and rigorous assessment of your compounds' potential.

Part 1: Foundational In Vitro Antioxidant Capacity Assays

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as different assays reflect different mechanisms of antioxidant action.[5] It is recommended to employ a minimum of three assays to obtain a realistic assessment.[5] This section details the protocols for three widely accepted and complementary chemical-based assays: the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular, rapid, and simple method for screening the radical scavenging activity of compounds.[6][7] DPPH is a stable free radical that exhibits a deep violet color in solution, with a maximum absorbance around 517 nm.[7][8] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[8] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[8]

Causality of Experimental Choices: The selection of DPPH is based on its stability and the simplicity of the colorimetric measurement.[7] Methanol or ethanol are typically used as solvents because DPPH is readily soluble in them.[7] The incubation time of 30 minutes in the dark is a standard practice to ensure the reaction reaches completion while preventing photodegradation of the DPPH radical.[4][8]

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Test Compounds: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[9]

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, and dilute it to the same concentration range as the test compounds.

-

Blank: The solvent used for dissolving the test compounds.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the test compounds, positive control, and blank to their respective wells.

-

Add 100 µL of the DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[4]

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

-

-

Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

Data Presentation:

| Compound | IC50 (µg/mL) |

| Pyrazole Derivative 1 | Value |

| Pyrazole Derivative 2 | Value |

| Ascorbic Acid (Control) | Value |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[5] The radical cation has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's concentration and potency.

Causality of Experimental Choices: A key advantage of the ABTS assay is that the ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds.[5] The long-wavelength absorbance maximum also minimizes interference from colored compounds. The pre-incubation of ABTS with potassium persulfate for 12-16 hours in the dark is essential for the complete generation of the radical cation.[5]

Experimental Workflow:

Caption: Workflow for the ABTS radical scavenging assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Test Compounds and Positive Control: Prepare as described for the DPPH assay. Trolox is a commonly used standard for this assay.

-

ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

-

-

Assay Procedure:

-

Measurement and Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by dividing the slope of the calibration curve for the test compound by the slope of the calibration curve for Trolox.

-

Data Presentation:

| Compound | IC50 (µg/mL) | TEAC Value |

| Pyrazole Derivative 1 | Value | Value |

| Pyrazole Derivative 2 | Value | Value |

| Trolox (Control) | Value | 1.0 |

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[12][13] The reduction is monitored by the formation of a colored complex between the ferrous ions and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[12] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[12]

Causality of Experimental Choices: The acidic environment (pH 3.6) is crucial for maintaining iron solubility.[12] The TPTZ ligand is chosen for its ability to form a stable and intensely colored complex with Fe²⁺, providing a sensitive colorimetric readout. This assay is relatively simple and fast, providing results in minutes.[12]

Experimental Workflow:

Caption: Workflow for the FRAP assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Test Compounds: Prepare as described previously.

-

FRAP Reagent:

-

Prepare fresh on the day of the assay.

-

Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions in deionized water (e.g., 100 to 2000 µM) to create a standard curve.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of the test compounds, standards, and a blank (solvent) to their respective wells.

-

Add 190 µL of the pre-warmed FRAP reagent to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 593 nm.

-

Use the standard curve of FeSO₄ to determine the FRAP value of the test compounds, expressed as µM Fe(II) equivalents.

-

Data Presentation:

| Compound | FRAP Value (µM Fe(II) Equivalents) |

| Pyrazole Derivative 1 | Value |

| Pyrazole Derivative 2 | Value |

| Ascorbic Acid (Control) | Value |

Part 2: Cellular Antioxidant Activity (CAA) Assay

While chemical-based assays provide valuable initial screening data, they do not account for biological factors such as cell uptake, metabolism, and localization of the compound.[14] The Cellular Antioxidant Activity (CAA) assay was developed to measure the antioxidant capacity of compounds within a cellular environment, offering a more biologically relevant assessment.[14][15]

Principle: The CAA assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in a cultured cell line (typically HepG2 human liver cancer cells).[14][16] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.[14] A free radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is then added to induce oxidative stress.[14] ROS generated by AAPH oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] Antioxidant compounds that can penetrate the cell membrane will quench these radicals, thereby inhibiting the oxidation of DCFH and reducing the fluorescence signal.[16]

Causality of Experimental Choices: HepG2 cells are often used as they represent a human liver cell line and are metabolically active.[14] DCFH-DA is chosen for its ability to readily cross the cell membrane and become fluorescent upon oxidation.[14] AAPH is a peroxyl radical generator, which is a biologically relevant ROS.[14] Quercetin is a well-characterized flavonoid with intracellular antioxidant activity and is therefore used as a standard for comparison.[16]

Experimental Workflow:

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Treatment:

-

Remove the growth medium and wash the cells gently with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).[17]

-

Prepare treatment solutions containing various concentrations of the pyrazole compounds and the quercetin standard in the treatment medium.

-

Prepare a 50 µM working solution of DCFH-DA in the treatment medium.

-

Add 50 µL of the pyrazole/quercetin solutions and 50 µL of the DCFH-DA solution to the respective wells.[18]

-

-

Oxidative Stress Induction and Measurement:

-

Remove the treatment solution and wash the cells three times with 100 µL of DPBS.[16]

-

Add 100 µL of a 600 µM AAPH solution (in HBSS) to all wells to initiate the reaction.[16]

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the fluorescence kinetically every 5 minutes for 1 hour, with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[14][16]

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the fluorescence versus time plot for each well.[14]

-

Calculate the percentage of inhibition for each compound concentration using the formula:

-

% Inhibition = [1 - (AUC_sample / AUC_control)] x 100

-

Where AUC_sample is the AUC for the wells with the antioxidant and AUC_control is the AUC for the control wells (cells + DCFH-DA + AAPH).

-

-

The results are expressed as CAA units, which are equivalent to micromoles of Quercetin Equivalents (QE) per 100 µmol of the compound, determined by comparing the inhibition to the quercetin standard curve.[14]

-

Data Presentation:

| Compound | CAA Value (µmol QE / 100 µmol) |

| Pyrazole Derivative 1 | Value |

| Pyrazole Derivative 2 | Value |

| Quercetin (Control) | 100 |

Conclusion

The experimental designs and protocols outlined in this guide provide a robust framework for the systematic evaluation of the antioxidant properties of novel pyrazole derivatives. By employing a combination of chemical-based assays (DPPH, ABTS, and FRAP) and the more biologically relevant Cellular Antioxidant Activity assay, researchers can gain a comprehensive understanding of their compounds' potential. This multi-faceted approach, grounded in sound scientific principles, is essential for identifying and advancing promising pyrazole-based antioxidant candidates in the drug discovery pipeline.

References

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. [Link]

-

Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry. [Link]

-

Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Amerigo Scientific. [Link]

-

A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat. [Link]

-

FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

-

Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

-

Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. [Link]

-

Antioxidant activity of pyrazoles 1 and 4. ResearchGate. [Link]

-

Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. [Link]

-

Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]

-

The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Molecules. [Link]

-

CAA Antioxidant Assay Kit. Zen-Bio. [Link]

-

A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Journal of Biomolecular Structure and Dynamics. [Link]

-

Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants. [Link]

-

OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and endothelial Cells. International Journal of Molecular Sciences. [Link]

-

How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry. [Link]

-

Which assays are suitable for in vitro antioxidant determination of natural plant extracts? ResearchGate. [Link]

-

In vitro Anti-oxidant Assay, HPLC Profiling of Polyphenolic Compounds, AAS and FTIR Spectrum of Malaysian Origin Solanum torvum. Pharmacognosy Journal. [Link]

-

Mechanism for the formation of pyrazole. ResearchGate. [Link]

-

Optimizing Antioxidant Potential: Factorial Design-Based Formulation of Fucoidan and Gallic Acid-Conjugated Dextran Blends. Marine Drugs. [Link]

-

Antioxidant Drug Design: Historical and Recent Developments. Semantic Scholar. [Link]

-

Antioxidant Drug Design: Historical and Recent Developments. Journal of Pharmaceutical Research International. [Link]

-

Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences. [Link]

-

Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-phenylimidazolidin-4-one and 2-aminothiazol-4-one Derivatives. Molecules. [Link]

-

DPPH and H 2 O 2 antioxidant assays of compounds 6(a-n). ResearchGate. [Link]

-

Design of experiment for extraction optimization and antioxidant assay studies of biologically active compounds of propolis. Journal of Apicultural Research. [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

Antioxidant activity of complexes based on ABTS @BULLET? assay... ResearchGate. [Link]

-

ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

Sources

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijper.org [ijper.org]

- 9. benchchem.com [benchchem.com]

- 10. protocols.io [protocols.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ultimatetreat.com.au [ultimatetreat.com.au]

- 13. assaygenie.com [assaygenie.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]

- 16. kamiyabiomedical.com [kamiyabiomedical.com]

- 17. zen-bio.com [zen-bio.com]

- 18. cellbiolabs.com [cellbiolabs.com]

Application Note: Purification Strategies for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Introduction & Compound Profile

The compound 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol represents a privileged scaffold in medicinal chemistry, often utilized as a bidentate ligand in coordination chemistry or a pharmacophore in kinase inhibitor development. Its synthesis—typically involving the condensation of phenylhydrazine derivatives with

High-purity isolation is challenging due to the molecule's amphoteric nature and potential for tautomerization. This guide details a multi-tiered purification strategy, moving from bulk extraction to high-fidelity crystallization.

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

Chemical Structure: A phenol ring substituted with a methyl group and a 5-phenyl-pyrazole moiety.[1][2]

-

Acidity (pKa): The phenolic hydroxyl has a pKa

9.5–10.5. The pyrazole NH is weakly acidic (pKa > 14) but can serve as a hydrogen bond donor. -

Basicity: The pyrazole nitrogen (N2) can be protonated by strong acids (pKa of conjugate acid

2.5). -

Solubility:

Strategic Purification Workflow